3-Iodobenzamide
Overview
Description
Molecular Structure Analysis
3-Iodobenzamide has a total of 16 bonds, including 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 primary amide (aromatic) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, a study mentions a novel aromatic iodination method using sodium periodate as the only iodinating reagent . This method could potentially be relevant to the synthesis or reactions of this compound.Physical and Chemical Properties Analysis
This compound is a solid at 20°C . It has a melting point ranging from 185.0 to 189.0°C . It is soluble in Dimethylformamide .Scientific Research Applications
1. Dopamine D2 Receptor Imaging
Nikolaus et al. (2005) conducted a study using [123I]iodobenzamide ([123I]IBZM) in rats to assess its binding to the dopamine D2 receptor. This research demonstrated the feasibility of using [123I]IBZM for in vivo measurements of D2 receptor binding in competition with other ligands, both exogenous and endogenous. This finding is significant for the development of new radioligands and the study of dopamine-related processes in the brain (Nikolaus et al., 2005).
2. Radiopharmaceutical Applications
Iodine I 123 Iodobenzamide, containing the dopamine D2/D3 receptor agonist iodobenzamide (IBZM), is a radiopharmaceutical used in imaging studies. It binds to dopamine D2/D3 receptors, enabling the visualization of tissues expressing these receptors through single photon emission computed tomography (SPECT). This application is vital in understanding conditions like neuroendocrine tumors and central nervous system disorders (Definitions, 2020).
3. Melanoma Imaging
The study by Moins et al. (2001) focused on developing [125I]radioiodobenzamides as potential melanoma imaging agents. They synthesized and compared thirteen new iodobenzamides to identify the compound with the best pharmacokinetic properties for melanoma detection. This research is significant for the diagnosis and monitoring of melanoma and its metastases (Moins et al., 2001).
4. Therapeutic Applications
Chiang and Lam (2000) investigated the therapeutic potential of 3-aminobenzamide, a poly-(ADP-ribose) polymerase (PARP) inhibitor, in retinal ischemia-reperfusion injury. They found that post-treatment with 3-aminobenzamide significantly ameliorated retinal damage. This study suggests a potential therapeutic application of iodobenzamide derivatives in treating ischemic conditions (Chiang & Lam, 2000).
Safety and Hazards
3-Iodobenzamide is classified as causing skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin or eyes, it should be washed off with plenty of water .
Relevant Papers Several papers were found during the search. One paper discusses the use of 123I-Iodobenzamide SPECT for predicting dopaminergic responsiveness in patients with parkinsonism . Another paper discusses the binding of 123I-Iodobenzamide to the rat D2 receptor . These papers could provide further insights into the properties and potential applications of this compound.
Mechanism of Action
Target of Action
3-Iodobenzamide (IBZM) is primarily a dopamine antagonist . It binds to the D2/D3 dopamine receptors in the brain . These receptors play a crucial role in the mediation of addiction and are key to various neurological and psychiatric disorders such as Parkinson’s disease and schizophrenia .
Mode of Action
This compound interacts with its targets, the D2/D3 dopamine receptors, by binding to them . This binding is competitive, meaning it competes with endogenous dopamine for the same binding sites . The this compound moiety sits above a unique hydrophobic patch formed by certain residues and interacts via π–π stacking and hydrophobic interactions .
Biochemical Pathways
The binding of this compound to the D2/D3 dopamine receptors affects the dopaminergic neurotransmission pathway . This pathway is involved in numerous cellular processes such as growth, differentiation, metabolism, and immune response . The interaction of this compound with this pathway can influence these processes, potentially leading to various effects at the molecular and cellular levels.
Pharmacokinetics
The pharmacokinetics of this compound in the body have been studied using SPECT imaging . After intravenous injection, the specific binding of this compound to the D2/D3 dopamine receptors in the brain can be visualized . The peak specific striatal binding ratios are reached around 90 minutes post-injection .
Result of Action
The binding of this compound to the D2/D3 dopamine receptors results in the antagonism of these receptors . This antagonism can affect the functioning of the dopaminergic neurotransmission pathway, potentially influencing various cellular processes . Furthermore, the ability of this compound to compete with endogenous dopamine for the same binding sites can influence the levels of dopamine in the brain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, genetic factors can interact with environmental factors in a non-additive manner, yielding a gene-environment interaction that can influence the action of this compound . Additionally, factors related to the environment in which this compound is administered, such as the presence of other substances in the body, can also influence its action .
Biochemical Analysis
Biochemical Properties
3-Iodobenzamide plays a significant role in biochemical reactions, particularly in the context of dopamine receptor interactions. It acts as a ligand for D2 dopamine receptors, making it valuable in imaging studies using radioactive tracers like iodine-123 or iodine-125 . The compound binds to these receptors, allowing for the visualization of receptor distribution and density in the brain. This interaction is crucial for diagnosing conditions such as Parkinson’s disease and other neurodegenerative disorders .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. In melanoma cells, for instance, it has been observed to specifically bind to melanin within melanosomes . This binding affinity makes it a useful marker for detecting melanoma cells in diagnostic imaging. Additionally, this compound influences cell signaling pathways by interacting with dopamine receptors, which can affect gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to D2 dopamine receptors. This binding inhibits the receptor’s activity, thereby modulating dopamine signaling pathways . The compound’s interaction with these receptors can lead to changes in gene expression and enzyme activity, ultimately affecting cellular functions. The use of radioactive isotopes like iodine-123 enhances its utility in imaging studies, providing detailed insights into receptor distribution and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors in its effectiveness. Studies have shown that this compound remains stable under controlled conditions, allowing for consistent results in imaging studies . Long-term exposure to the compound may lead to degradation, which can affect its binding affinity and overall efficacy .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively binds to dopamine receptors without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including disruptions in normal cellular functions and potential toxicity to non-target tissues . These dosage effects are crucial for determining the optimal concentration for diagnostic and research applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to dopamine receptor interactions. It is metabolized in the body through processes that involve enzymes such as monoamine oxidase . The compound’s interaction with these enzymes can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It is known to interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in target tissues, such as the brain and melanoma cells, are essential for its diagnostic utility .
Subcellular Localization
The subcellular localization of this compound is primarily within melanosomes in melanoma cells . This specific targeting is facilitated by the compound’s affinity for melanin. Additionally, in the context of dopamine receptor imaging, this compound localizes to areas with high receptor density, providing valuable insights into receptor distribution and function .
Properties
IUPAC Name |
3-iodobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMYUAPEXJWFCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10146125 | |
Record name | Benzamide, 3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10146125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10388-19-9 | |
Record name | 3-Iodobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10388-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 3-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010388199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10146125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-iodobenzamide interact with biological targets?
A1: Research suggests that this compound demonstrates binding affinity for dopamine D2 receptors. [] This interaction has made radiolabeled this compound a subject of interest for potential imaging applications targeting these receptors. [, ]
Q2: What are the structural characteristics of this compound?
A2: this compound is an organic compound. While the provided abstracts lack detailed spectroscopic data, its structure consists of a benzene ring with an iodine atom at the 3-position and an amide group at the 1-position. [] Its molecular formula is C7H6INO, and its molecular weight is 247.04 g/mol. []
Q3: How does the structure of this compound relate to its activity?
A3: Research indicates that modifying the halogen atom at the 3-position of the benzene ring in N-[2-(trifluoromethyl)phenyl]benzamide derivatives, including this compound, significantly impacts the dihedral angle between the two benzene rings. [] This structural change can influence the molecule's binding affinity and overall activity.
Q4: Are there any studies on using this compound as a building block for synthesizing other compounds?
A4: Yes, researchers have explored the use of 2-amino-5-bromo-3-iodobenzamide as a synthon in the synthesis of complex molecules. [] This research highlights the versatility of this compound derivatives as valuable precursors in organic synthesis.
Q5: What analytical techniques are employed to study this compound?
A5: Studies utilize various analytical techniques to characterize and investigate this compound. These include X-ray crystallography to determine the crystal structures of this compound derivatives, [] and radiolabeling with Iodine-125 for studying its binding properties and potential therapeutic applications. []
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